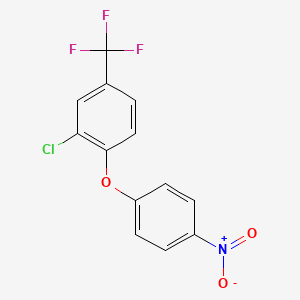

Nitrofluorfen

描述

Contextualization within Diphenyl Ether Herbicides

Diphenyl ether herbicides are a major class of chemicals used in agriculture for controlling a wide range of weeds. marketresearchintellect.comfrontiersin.org They are known for their effectiveness as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a mechanism that disrupts chlorophyll (B73375) synthesis in susceptible plants, leading to cell membrane damage and plant death. marketresearchintellect.commdpi.comwikipedia.org

The development of chemical herbicides was a pivotal advancement in 20th-century agriculture. Early discoveries in the 1940s, such as synthetic auxins like 2,4-D, marked the beginning of modern weed management. wikipedia.org Over the following decades, research led to the discovery of numerous herbicide classes with different modes of action.

Diphenyl ether herbicides emerged as a significant group for broad-spectrum weed control. dataintelo.com The initial discovery and development of these compounds took place as part of a broader effort to find more effective and selective herbicides. wikipedia.org Aclonifen, a related diphenyl ether herbicide, was developed in the 1980s. wikipedia.org The widespread use of diphenyl ethers grew due to their efficacy in managing weeds that compete with crops for essential resources like nutrients, water, and sunlight. dataintelo.com Ongoing research focuses on enhancing formulations, developing new active ingredients to combat herbicide resistance, and improving environmental safety. marketresearchintellect.com

Nitrofluorfen shares a core chemical structure with other diphenyl ether herbicides, which consists of two phenyl rings linked by an ether bond. accustandard.com However, variations in the chemical groups attached to these rings differentiate their herbicidal properties and activity.

Table 1: Comparison of this compound and Related Diphenyl Ether Herbicides

| Compound | Chemical Formula | Key Structural Differences from this compound |

|---|---|---|

| This compound | C13H7ClF3NO3 | - |

| Fomesafen (B1673529) | C15H10ClF3N2O6S | Contains a methanesulfonyl-nitrobenzamide group instead of a nitro group on one ring. |

| Acifluorfen (B165780) | C14H7ClF3NO5 | Contains a carboxylic acid group on the nitro-substituted ring. |

| Nitrofen (B51676) | C12H7Cl2NO3 | Lacks the trifluoromethyl (-CF3) group present on this compound. |

Scope and Significance of this compound in Agricultural and Environmental Research

This compound's significance in research stems from its role as a representative diphenyl ether herbicide, which allows for the study of this entire class of compounds. In agricultural research, studies involving this compound help to elucidate the precise mechanisms of PPO inhibition and the factors that influence herbicidal efficacy. wikipedia.orgaensiweb.com Research has examined its effects on plant physiology, such as its ability to inhibit electron flow and energy transfer within chloroplasts and to stimulate the production of superoxide (B77818) through the electron transport system. nih.gov The metabolism of this compound in various plant species has also been a subject of investigation. acs.org

From an environmental perspective, this compound is studied to understand the fate and impact of diphenyl ether herbicides in soil and water systems. Research has shown that it can be formed as a photoproduct from the degradation of other herbicides like Acifluorfen, which is significant for assessing the environmental impact of the parent compound. ebi.ac.uknih.gov The persistence and potential for mobility of these herbicides are critical areas of environmental research, as residues can affect subsequent crops and non-target organisms. frontiersin.orgmdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-11-7-8(13(15,16)17)1-6-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGSVBWJVIXBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042205 | |

| Record name | Nitrofluorofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42874-01-1 | |

| Record name | Nitrofluorfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42874-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrofluorfen [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofluorofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROFLUOROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97DI21M86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of Nitrofluorfen at the Molecular and Cellular Level

Photosystem Inhibition Dynamics

Nitrofluorfen significantly disrupts the normal functioning of photosystems within the chloroplasts, leading to a cascade of events that ultimately result in cell death.

This compound is recognized as an inhibitor of the photosynthetic electron transport chain. wikipedia.orgoup.com Specifically, it impedes the flow of electrons between the two photosystems. oup.com Research indicates that the site of inhibition for diphenyl ethers like this compound is located in the plastoquinone-cytochrome f region of the electron transport chain. oup.com This disruption hinders the normal transfer of electrons from water to NADP+. aensiweb.com While it has little effect on Photosystem II (PSII) activity (H2O to DMQox + DBMIB) or Photosystem I (PSI) activity (DADH2 to MV) individually, its impact on the interconnecting chain is significant. oup.com

Diphenyl ether herbicides, including this compound, are known to inhibit the Ferredoxin-NADP+ Reductase (FNR) step of the electron transport chain. wikipedia.orgaensiweb.comamazonaws.com This enzyme is critical for the final step in the linear electron transport chain, catalyzing the reduction of NADP+ to NADPH, which is a vital reducing agent for the Calvin cycle. wikipedia.org By inhibiting the transfer of electrons from ferredoxin (Fdx) to NADP+, this compound effectively halts the production of NADPH. wikipedia.orgaensiweb.comamazonaws.com

Furthermore, there is evidence to suggest that this compound can bind to the coupling factor (ATP synthase). nih.govresearchgate.net This interaction is thought to be a significant feature that enables the primary herbicidal effect. nih.gov Conditions that lead to the removal of the coupling factor have been shown to reduce the stimulation of superoxide (B77818) production by this compound, further implicating the coupling factor as a binding site. nih.govresearchgate.net

A major consequence of the inhibition of the electron transport chain by this compound is the generation of reactive oxygen species (ROS). wikipedia.orgaensiweb.com By blocking the normal electron flow to NADP+, electrons are instead diverted and react with molecular oxygen, leading to the formation of superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH). wikipedia.orgaensiweb.comnih.gov This process is often referred to as redox cycling. nih.gov

The p-nitro substituent of this compound is specifically involved in stimulating the production of superoxide from a functional electron transport system. nih.govresearchgate.net The accumulation of these highly reactive oxygen species overwhelms the plant's natural antioxidant defense systems, leading to extensive oxidative stress. wikipedia.orgaensiweb.com This oxidative damage manifests as lipid peroxidation, membrane disruption, and ultimately, cell death. google.com

Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition and its Consequences

In addition to its effects on photosynthesis, this compound is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO). researchgate.netgoogle.comresearchgate.net This enzyme plays a crucial role in the biosynthesis of essential molecules within the plant.

Protoporphyrinogen IX oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, which is the final common step in the biosynthetic pathways of both chlorophyll (B73375) and heme. google.comresearchgate.netgoogle.com By inhibiting PPO, this compound blocks the synthesis of protoporphyrin IX, a direct precursor to chlorophyll. tandfonline.com This disruption in the chlorophyll biosynthetic pathway is a key aspect of its herbicidal activity. tandfonline.comnih.gov The inhibition leads to an accumulation of the substrate, protoporphyrinogen IX. researchgate.netgoogle.com This accumulated protoporphyrinogen IX can then move from the chloroplast to the cytoplasm, where it is oxidized, leading to the formation of photodynamic compounds that, in the presence of light, generate ROS and cause cellular damage. researchgate.net

The accumulation of protoporphyrinogen IX and the subsequent light-dependent generation of ROS cause severe damage to cellular structures, particularly membranes. google.com This leads to a rapid increase in cell membrane permeability, a phenomenon that can be measured by the leakage of electrolytes. cdnsciencepub.combac-lac.gc.ca The loss of membrane integrity is a critical step in the phytotoxic action of this compound. researchgate.net Ultrastructural studies have revealed that this damage includes the disruption of chloroplasts and other cellular organelles, which precedes the visible symptoms of wilting and necrosis. cdnsciencepub.comresearchgate.net The alteration of membrane permeability is a direct consequence of lipid peroxidation initiated by the ROS, leading to a loss of cellular compartmentalization and eventual cell death. google.commdpi.comnih.gov

Research Findings on this compound's Mechanism of Action

| Mechanism Component | Specific Target/Process | Observed Effect | Consequence | Supporting Evidence |

| Photosystem Inhibition | Electron Transport Chain (Plastoquinone-Cytochrome f region) | Inhibition of electron flow between Photosystem II and Photosystem I. | Reduced efficiency of photosynthesis. | oup.com |

| Ferredoxin-NADP+ Reductase (FNR) | Inhibition of the Fdx to NADP+ step. | Blockage of NADPH production. | wikipedia.orgaensiweb.comamazonaws.com | |

| Coupling Factor (ATP Synthase) | Binding of this compound. | May facilitate primary herbicidal action; removal diminishes superoxide production. | nih.govresearchgate.net | |

| ROS Production | Molecular Oxygen | Univalent reduction of O₂ by diverted electrons. | Generation of superoxide radicals (O₂⁻) and other ROS. | wikipedia.orgaensiweb.comkoreascience.kr |

| PPO Inhibition | Protoporphyrinogen IX Oxidase (PPO) | Inhibition of the oxidation of protoporphyrinogen IX. | Accumulation of protoporphyrinogen IX. | researchgate.netresearchgate.netgoogle.com |

| Cellular Damage | Cellular Membranes | Lipid peroxidation caused by ROS. | Increased membrane permeability and loss of integrity. | google.comcdnsciencepub.comresearchgate.net |

| Chlorophyll Biosynthesis | Blockage of protoporphyrin IX formation. | Disruption of chlorophyll synthesis, leading to chlorosis. | tandfonline.comnih.gov |

Interactions with Other Plant Physiological Processes

Effects on Leaf-Cell Membrane Integrity

The most immediate and visually dramatic effect of this compound, following the light-dependent accumulation of protoporphyrin IX (Proto IX), is the catastrophic loss of leaf-cell membrane integrity. scielo.br This process is driven by severe oxidative stress initiated by the photosensitive Proto IX.

When Proto IX accumulates in the cytoplasm, it interacts with light and molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen. google.comgoogle.com These ROS are extremely damaging to cellular components, particularly the polyunsaturated fatty acids that are abundant in cell membranes. The interaction triggers a chain reaction known as lipid peroxidation. nih.govcambridge.org This process degrades the lipids in the membranes, leading to a loss of their fluid structure and selective permeability.

The consequences of this membrane disruption are swift and lethal:

Electrolyte Leakage: The compromised plasma membrane can no longer maintain the electrochemical gradients essential for cell function. This results in a massive and measurable leakage of ions and other solutes from the cell, a key indicator of membrane damage. scielo.br

Cellular Decompartmentation: The integrity of internal organellar membranes, such as the tonoplast (vacuolar membrane) and the membranes of chloroplasts and mitochondria, is also compromised. This leads to the mixing of cellular contents, disruption of vital processes like photosynthesis and respiration, and ultimately, cell death.

Visible Symptoms: Macroscopically, this cellular damage manifests as rapid water-soaking of the leaves, which quickly progresses to necrosis (tissue death) and desiccation. google.comcropprotectionnetwork.org Lesions and tissue browning are characteristic symptoms of the rapid membrane breakdown caused by this compound and other PPO-inhibiting herbicides. google.com

Research on diphenyl ether herbicides has quantified this effect. For instance, studies on cucumber cotyledons treated with PPO inhibitors demonstrated a significant increase in electrolyte leakage upon exposure to light, confirming the light-dependent loss of membrane integrity. scielo.br

Herbicide Resistance Mechanisms Associated with Nitrofluorfen

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) occurs when a genetic modification alters the herbicide's target protein, either reducing the herbicide's ability to bind or increasing the amount of the target protein. nih.govwikipedia.org This is a primary mechanism of resistance for many herbicides, including PPO inhibitors.

Alterations in Herbicide Binding Sites

The most common form of TSR involves mutations in the gene encoding the target enzyme, which for Nitrofluorfen and other diphenyl ether herbicides is protoporphyrinogen (B1215707) oxidase (PPO). frontiersin.org In plants, two genes, PPO1 (or PPX1) and PPO2 (or PPX2), encode for PPO enzymes located in the chloroplast and mitochondria. frontiersin.orgmdpi.com To date, all identified TSR mutations in weeds resistant to PPO inhibitors have been found in the PPX2 gene, likely because its product is often dual-targeted to both organelles, making it a more effective evolutionary path to whole-plant resistance. mdpi.comcambridge.org

These mutations alter the amino acid sequence of the PPO enzyme, changing the shape of the herbicide-binding pocket and preventing the herbicide from effectively inhibiting the enzyme. nih.gov This allows the plant to continue producing protoporphyrin IX and subsequently chlorophyll (B73375) and heme, avoiding the phytotoxic effects of the herbicide. frontiersin.org Several key mutations in the PPX2 gene have been identified in various weed species, conferring broad cross-resistance to multiple PPO-inhibiting herbicides. cambridge.orgscirp.org

Table 1: Common Target-Site Mutations in the PPX2 Gene Conferring Resistance to PPO-Inhibiting Herbicides

| Mutation Type | Amino Acid Change | Position | Resistant Weed Species (Examples) | Reference |

| Codon Deletion | Deletion of Glycine (B1666218) | 210 | Amaranthus tuberculatus (Waterhemp), Amaranthus palmeri | cambridge.orgscirp.orggenotypingcenter.com |

| Substitution | Arginine to Glycine/Methionine/Leucine (B10760876) | 128 | Amaranthus tuberculatus, Amaranthus palmeri | frontiersin.orgmdpi.com |

| Substitution | Glycine to Alanine (B10760859) | 399 | Amaranthus palmeri | frontiersin.orgmdpi.com |

Over-expression of Target Proteins

A less common, but significant, TSR mechanism is the over-expression or amplification of the gene encoding the target protein. nih.govmdpi.com In this scenario, the plant produces the target PPO enzyme in such large quantities that the standard herbicide dose is insufficient to inhibit all the enzyme molecules. wikipedia.orgpesticidestewardship.org The uninhibited portion of the enzyme pool can maintain its physiological function, allowing the plant to survive.

Research has demonstrated that engineering the overexpression of the PPO gene in crop plants can confer resistance to diphenyl ether herbicides. mdpi.comnih.gov For example:

Transgenic tobacco plants engineered to overexpress the plastid-located PPO from Arabidopsis showed significantly higher PPO enzyme activity and increased resistance to the diphenyl ether herbicide acifluorfen (B165780). nih.govresearchgate.net

Similarly, over-expression of the OsPPO1 gene in rice led to field-level resistance to the diphenyl ether herbicides oxyfluorfen (B1678082) and acifluorfen without negatively impacting growth or yield. mdpi.com

Other studies have also shown that over-expression of PPO from various sources, including Bacillus subtilis, can generate resistance to oxyfluorfen in transgenic tobacco. tandfonline.com

This mechanism neutralizes the herbicide's action by ensuring enough functional enzyme remains active, thereby preventing the accumulation of the substrate protoporphyrinogen IX and the subsequent light-dependent cell damage. nih.govresearchgate.net

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal concentration of the herbicide from reaching its target site. nih.govwikipedia.org These mechanisms are generally more complex than TSR and can confer resistance to herbicides with different modes of action. researchgate.netdpird.wa.gov.au

Enhanced Herbicide Metabolism and Detoxification Pathways (e.g., Cytochromes P450, Glutathione (B108866) S-transferases)

One of the most critical NTSR mechanisms is the rapid metabolic detoxification of the herbicide. researchgate.net Resistant plants can possess enhanced activity of certain enzyme families that break down the herbicide into non-toxic or less toxic compounds before it can reach the PPO enzyme in the chloroplasts and mitochondria. dpird.wa.gov.au The primary enzyme families involved are Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). nih.govmountainscholar.org

Cytochromes P450 (P450s): These enzymes are involved in Phase I of xenobiotic metabolism, typically introducing functional groups onto the herbicide molecule through reactions like hydroxylation or demethylation. researchgate.netfrontiersin.org Studies on the diphenyl ether herbicide acifluorfen have suggested that resistance in certain cells may be attributable to the induction of specific P450 enzymes. nih.gov Enhanced P450 activity has been identified as a major resistance mechanism in various weeds against multiple herbicide classes. frontiersin.org

Glutathione S-transferases (GSTs): These enzymes function in Phase II of detoxification, catalyzing the conjugation of glutathione to the herbicide molecule (or its Phase I metabolite). wikipedia.orgplos.org This process makes the compound more water-soluble and marks it for sequestration, effectively neutralizing its phytotoxic activity. wikipedia.orgresearchgate.netijbs.com Enhanced GST activity is a well-known mechanism for conferring resistance to a wide range of herbicides. ijbs.com

This metabolic resistance is considered a major threat because it can be unpredictable and may provide broad-spectrum resistance across different herbicide chemistries. researchgate.net

Table 2: Key Enzyme Families in Non-Target-Site Herbicide Metabolism

| Enzyme Family | Metabolic Phase | Function | Reference |

| Cytochrome P450s (P450s) | Phase I | Catalyze oxidation, hydroxylation, and demethylation reactions, altering the herbicide's chemical structure. | researchgate.netfrontiersin.org |

| Glutathione S-transferases (GSTs) | Phase II | Conjugate glutathione to herbicides or their metabolites, increasing solubility and neutralizing toxicity. | wikipedia.orgplos.org |

Reduced Herbicide Uptake and Translocation

For an herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. NTSR can arise from alterations that limit either of these processes. nih.govresearchgate.netresearchgate.net While reduced uptake is generally considered a minor resistance mechanism, impaired translocation has been identified as a significant factor in resistance to several herbicides. researchgate.net

A study involving this compound and the related diphenyl ether oxyfluorfen found that while both herbicides were readily taken up by the roots of fababeans and green foxtail, subsequent translocation to the shoots was very limited. cambridge.org In fababeans, only 4.6% of the absorbed this compound was translocated to the shoot. cambridge.org While this study did not focus on resistant biotypes, it highlights the inherently poor mobility of this class of herbicides. In a resistant weed, a further reduction in translocation could prevent a lethal dose from reaching the meristematic tissues, allowing the plant to survive. awsjournal.org This mechanism has been confirmed for other PPO inhibitors, where resistance is linked to reduced movement of the herbicide out of the treated leaf. researchgate.net

Sequestration and Compartmentalization within Plant Cells

Once an herbicide enters a plant cell, it can be actively removed from the cytoplasm and sequestered in locations where it cannot cause harm, such as the cell vacuole or cell wall. pesticidestewardship.orgresearchgate.nethracglobal.com This process, known as compartmentalization, is a key NTSR mechanism.

The detoxification pathway in plants often concludes with Phase III, where herbicide conjugates (e.g., those formed by GSTs) are transported into the vacuole by transporters like ATP-binding cassette (ABC) transporters. researchgate.netmountainscholar.org By isolating the herbicide away from the chloroplasts and mitochondria where the PPO enzyme resides, the plant effectively prevents it from reaching its target site. nih.gov This mechanism protects the essential cellular processes of chlorophyll and heme synthesis, allowing the plant to tolerate the herbicide application. scribd.com The capacity for vacuolar sequestration can be a critical factor in a plant's ability to withstand chemical stressors. nih.gov

Molecular Basis of Resistance Evolution

The evolution of resistance to PPO-inhibiting herbicides like this compound is primarily attributed to two types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov TSR involves modifications to the herbicide's target enzyme, while NTSR involves other physiological processes that reduce the amount of active herbicide reaching the target. nih.gov

The most documented mechanism for high-level resistance to PPO inhibitors is target-site mutations within the nuclear genes that code for the PPO enzyme. frontiersin.org Plants have two such genes, PPX1 and PPX2, which encode for PPO isoforms targeted to the plastids and mitochondria, respectively. nih.govcambridge.org Research has overwhelmingly identified mutations in the PPX2 gene as the primary source of field-evolved resistance. cambridge.orgfrontiersin.orgnih.gov This may be because the PPO enzyme encoded by PPX2 can be targeted to both the mitochondria and the plastids in some species, allowing a single gene mutation to confer comprehensive protection. nih.govpnas.orgpnas.org

Several specific genetic alterations in the PPX2 gene have been identified in resistant weed populations, particularly in the genus Amaranthus:

Codon Deletion: The first identified and a major mechanism of resistance is a deletion of the three base pairs that code for a glycine amino acid at position 210 (ΔG210) of the PPO enzyme. nih.govpnas.orgpnas.org This mutation, found in species like Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth), is thought to alter the herbicide binding site, conferring broad cross-resistance to various PPO-inhibiting herbicides. nih.govnih.gov

Nonsynonymous Single Nucleotide Polymorphisms (SNPs): These point mutations result in a single amino acid substitution in the enzyme, reducing its affinity for the herbicide. frontiersin.org Key substitutions include:

Arginine-128 (R128): Substitutions of the arginine at this position to glycine (R128G), leucine (R128L), or methionine (R128M) have been confirmed in resistant Amaranthus species and Ambrosia artemisiifolia (common ragweed). cambridge.orgcambridge.orgmdpi.com These mutations generally confer a lower magnitude of resistance compared to the ΔG210 deletion and may not provide resistance to all PPO inhibitors. cambridge.org

Glycine-399 (G399): A substitution of glycine to alanine at this position (G399A) has been identified in fomesafen-resistant A. palmeri. frontiersin.orgfrontiersin.org This mutation is located in the catalytic domain of the enzyme and is believed to confer resistance through steric hindrance, reducing the binding of several PPO-inhibiting herbicides. frontiersin.org

While less common, a target-site mutation in the PPX1 gene (Ala-212-Thr) has been reported in goosegrass (Eleusine indica), which confers specific resistance to oxadiazon. cambridge.org

Table 1: Common Target-Site Mutations in the PPX2 Gene Conferring Resistance to PPO-Inhibiting Herbicides

| Mutation Type | Specific Alteration | Affected Weed Species (Examples) | Reference |

|---|---|---|---|

| Codon Deletion | ΔG210 (Glycine deletion at position 210) | Amaranthus tuberculatus, Amaranthus palmeri | nih.govpnas.orgpnas.org |

| Amino Acid Substitution (SNP) | R128G/L/M (Arginine at position 128 to Glycine, Leucine, or Methionine) | Amaranthus tuberculatus, Amaranthus palmeri, Ambrosia artemisiifolia | cambridge.orgcambridge.orgmdpi.com |

| G399A (Glycine at position 399 to Alanine) | Amaranthus palmeri | frontiersin.orgfrontiersin.org | |

| R128G (Arginine at position 128 to Glycine) | Amaranthus retroflexus | mdpi.comasacim.org.ar |

While target-site mutations are a primary driver of resistance, changes in gene expression and duplication also contribute, primarily through non-target-site resistance (NTSR) mechanisms.

Enhanced Metabolic Detoxification: A significant NTSR mechanism is the enhanced metabolism of the herbicide into non-toxic forms before it can reach the PPO enzyme. acs.org This is typically achieved by the overexpression of genes encoding detoxification enzymes. frontiersin.orgacs.org Studies have shown that cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) are involved in metabolizing PPO inhibitors. frontiersin.org For instance, in a resistant A. palmeri population that lacked a target-site mutation, the application of malathion (B1675926) (a P450 inhibitor) restored the plant's sensitivity to the PPO-inhibitor lactofen, confirming the role of P450-mediated metabolic resistance. acs.orgnih.gov This type of resistance can predispose weed populations to evolve resistance to multiple, chemically unrelated herbicides. frontiersin.org

Gene Duplication: An increase in the copy number of a target-site gene can lead to resistance by producing more of the target enzyme, overwhelming the herbicide at standard application rates. While this has been a successful strategy for engineering PPO-inhibitor resistance in crops, it is considered a less common mechanism of naturally evolved resistance in weeds compared to point mutations. nih.govresearchgate.net

Cross-Resistance and Multiple Resistance Profiles in Weed Populations

The evolution of the genetic mechanisms described above leads to complex resistance patterns in weed populations, including cross-resistance and multiple resistance.

Cross-Resistance: This occurs when a single resistance mechanism confers resistance to two or more herbicides, typically within the same chemical family or with the same site of action. hracglobal.com Target-site mutations in the PPX2 gene are a clear example. The ΔG210 mutation confers broad cross-resistance to many different PPO-inhibiting herbicides, including those from the diphenyl ether class like fomesafen (B1673529) and lactofen. nih.govmdpi.com Similarly, substitutions like R128G can confer cross-resistance to herbicides such as flumioxazin. mdpi.com However, the pattern and level of cross-resistance can vary depending on the specific mutation. cambridge.orghracglobal.com For instance, some R128 substitutions may provide resistance to diphenyl ethers but not to other PPO-inhibitor families. frontiersin.org Enhanced metabolic detoxification via P450 enzymes can also cause cross-resistance across different herbicide groups. hracglobal.comnih.gov

Multiple Resistance: This is the phenomenon where a weed population or an individual plant is resistant to herbicides from two or more different sites of action, due to the presence of multiple, distinct resistance mechanisms. hracglobal.comnih.gov Multiple resistance is a significant challenge in agriculture. For example, the first A. tuberculatus population found to be resistant to PPO inhibitors was already resistant to acetolactate synthase (ALS) inhibitors. cambridge.orgpnas.org It is now common to find Amaranthus populations with resistance to PPO inhibitors that are also resistant to glyphosate (B1671968) (an EPSPS inhibitor) and ALS inhibitors, often due to the stacking of different target-site mutations (e.g., mutations in PPX2, EPSPS, and ALS genes). frontiersin.orgmdpi.comfrontiersin.org In one case, an A. palmeri population from Kansas was confirmed to have resistance to six different herbicide sites of action, with metabolic resistance being a predominant mechanism. frontiersin.orgnih.gov In Europe, populations of Lolium rigidum have evolved resistance to PPO inhibitors as well as ACCase, ALS, and EPSPS inhibitors. frontiersin.orgresearchgate.netnih.gov

Table 2: Examples of Multiple Resistance Profiles in Weed Populations Including Resistance to PPO-Inhibiting Herbicides

| Weed Species | Resistant To Herbicide Sites of Action | Underlying Mechanisms (Examples) | Reference |

|---|---|---|---|

| Amaranthus palmeri | PPO, ALS, EPSPS, PSII, HPPD, Synthetic Auxins (6-way resistance) | EPSPS gene amplification, Enhanced metabolic detoxification (P450s, GSTs) | frontiersin.orgnih.gov |

| Amaranthus tuberculatus | PPO, ALS, EPSPS | Target-site mutations in PPX2 (ΔG210), ALS, and EPSPS genes | pnas.orgfrontiersin.org |

| Amaranthus retroflexus | PPO, ALS | Target-site mutations in PPX2 (R128G) and ALS (A205V, W574L) | asacim.org.ar |

| Lolium rigidum | PPO, ACCase, ALS, EPSPS | Target-site mutations, Enhanced metabolic detoxification | frontiersin.orgresearchgate.netnih.gov |

Environmental Fate and Degradation of Nitrofluorfen

Abiotic Transformation Pathways

Abiotic degradation processes, which are non-biological in nature, play a significant role in the transformation of nitrofluorfen in the environment. These pathways primarily include photodegradation and hydrolysis.

Photodegradation Kinetics and Mechanisms

Photodegradation, or the breakdown of compounds by light, is a major pathway for the transformation of many pesticides, including this compound. pjoes.com When exposed to sunlight, this compound molecules can absorb light energy, leading to the breaking of chemical bonds. ethernet.edu.et This process can occur on plant surfaces, the soil surface, and even in the atmosphere. pjoes.com

The rate and mechanism of photodegradation are influenced by several factors. The intensity and wavelength of light are critical, with UV radiation being particularly effective in breaking down many organic compounds. pjoes.com The presence of other substances in the environment, such as dissolved organic matter in water, can also affect the rate of photodegradation. For instance, the degradation of some pesticides has been observed to be slower in natural waters with higher concentrations of total organic carbon (TOC) compared to distilled water. pjoes.com The specific chemical structure of the pesticide also dictates its susceptibility to photodegradation. pjoes.com

Studies on related diphenyl ether herbicides, such as acifluorfen (B165780), have shown that photodegradation can proceed through radical mechanisms. researchgate.net The process may be initiated from an excited singlet state of the molecule. researchgate.net The formation of photoproducts is a key outcome of this process, and these degradation products can sometimes be more toxic than the parent compound. researchgate.netjelsciences.com

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. This process is a significant abiotic degradation pathway for many pesticides in aqueous environments. pjoes.comepa.gov The rate of hydrolysis is highly dependent on the pH of the water and the chemical stability of the pesticide. epa.gov While specific data on the hydrolysis of this compound is limited in the provided search results, the general principles of pesticide hydrolysis apply. For some pesticides, hydrolysis can lead to the formation of degradation products that are more persistent or toxic than the original compound. jelsciences.com For example, the hydrolysis of certain herbicides can produce toxic aromatic amines. jelsciences.com

Biotic Transformation and Biodegradation

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms. gw-project.org This is a crucial process for the detoxification and removal of pesticides from soil and water environments. scirp.org

Microbial Degradation Pathways in Soil and Water Matrices

Microorganisms such as bacteria and fungi are the primary drivers of pesticide biodegradation in soil and water. scirp.orgagronomyjournals.com They can utilize pesticides as a source of carbon and nutrients for their growth and survival. scirp.org The rate of microbial degradation is influenced by various environmental factors, including temperature, pH, moisture content, aeration, and the availability of other nutrients. agronomyjournals.comcabidigitallibrary.org

The process of microbial degradation can involve several types of reactions, including oxidation, reduction, and hydrolysis. ethernet.edu.et In aerobic (oxygen-rich) environments, oxidative processes are common, while in anaerobic (oxygen-poor) conditions, such as in saturated soils, reductive degradation can occur. ethernet.edu.etmdpi.com The initial breakdown of a pesticide by microorganisms may be slow, a period referred to as the "lag phase," during which the microbial population adapts and increases. agronomyjournals.com

The structure of the microbial community and the presence of specific enzymes are critical for the degradation of particular pesticides. agronomyjournals.comnih.gov Some microorganisms have been found to be highly efficient at degrading specific groups of pesticides. agronomyjournals.com For instance, certain bacterial strains have shown the ability to rapidly degrade carbamate (B1207046) nematicides. cabidigitallibrary.org The presence of organic matter in the soil can sometimes increase the persistence of herbicides by increasing their sorption and reducing their bioavailability for microbial degradation. csic.es

Plant Metabolism and Conjugation

Plants can also play a role in the transformation of this compound through their metabolic processes. umanitoba.ca This can involve the uptake of the herbicide from the soil through the roots and its subsequent translocation to other parts of the plant. umanitoba.caresearchgate.net Once inside the plant, this compound can undergo metabolic transformations, a key mechanism of which is the cleavage of the ether bond. umanitoba.ca

Following the initial metabolic breakdown, the resulting products can be conjugated with various plant constituents, such as sugars, amino acids, or other natural plant molecules. academicjournals.orggoogle.com This conjugation process generally leads to the formation of more polar and less phytotoxic derivatives. academicjournals.org For some diphenyl ether herbicides, conjugation with glutathione (B108866) or homoglutathione, catalyzed by glutathione S-transferase (GST) enzymes, is a significant detoxification pathway. core.ac.uk These conjugated metabolites are often sequestered within the plant's vacuoles or incorporated into cell wall components, effectively removing them from active metabolic pathways. academicjournals.org

Identification and Characterization of Environmental Degradation Products and Metabolites

The degradation of this compound, through both abiotic and biotic pathways, results in the formation of various transformation products and metabolites. jelsciences.comnih.gov Identifying and characterizing these degradation products is crucial for a comprehensive understanding of the environmental fate of the parent compound, as these products can have their own toxicological and persistence properties. jelsciences.comnih.gov

Studies on related diphenyl ether herbicides have identified several types of degradation products. For example, the cleavage of the ether linkage is a common degradation pathway. umanitoba.ca In plants, this can lead to the formation of conjugates with plant components. academicjournals.org In soil, microbial activity can lead to the formation of various metabolites. csic.es For instance, the major metabolite of the herbicide chlorotoluron (B1668836) in soil is desmethyl chlorotoluron. csic.es The formation and persistence of these degradation products are influenced by environmental conditions such as temperature and the presence of organic matter. csic.es Advanced analytical techniques are often required to isolate and identify these transformation products in complex environmental samples. jelsciences.com

Environmental Distribution and Persistence Studies of this compound

This compound is a diphenyl ether herbicide, a class of compounds used to control a variety of weeds. wikipedia.org The environmental fate of these herbicides is of significant interest due to their potential impact on non-target organisms and ecosystems. nih.gov Understanding their distribution and persistence in soil and water is crucial for assessing their environmental risk. While specific research on this compound is limited, data from closely related diphenyl ether herbicides, such as Oxyfluorfen (B1678082), can provide insights into its expected environmental behavior.

Soil Adsorption, Desorption, and Mobility Characteristics

The movement and availability of herbicides in the soil are largely governed by adsorption and desorption processes. californiaagriculture.orgchemsafetypro.com Adsorption, the binding of a chemical to soil particles, reduces its concentration in the soil solution and thereby limits its mobility and bioavailability. chemsafetypro.com The extent of adsorption is influenced by soil properties such as organic matter content, clay mineralogy, and pH. ecetoc.org

For diphenyl ether herbicides, adsorption to soil organic matter is a primary factor controlling their mobility. chemsafetypro.com A key parameter used to quantify this is the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption and low mobility, reducing the likelihood of the chemical leaching into groundwater. chemsafetypro.com Conversely, a low Koc value suggests the compound is more mobile in the soil. chemsafetypro.com

Table 1: Soil Adsorption Coefficients (Kd) for the Analogue Compound Oxyfluorfen

| Soil Type | Adsorption Coefficient (Kd) (mL/g) | Mobility Classification |

|---|---|---|

| Sandy Loam | 62 | Immobile |

| Clay Loam | 99 | Immobile |

| Silty Clay Loam | 228 | Immobile |

| Sandy Soil | 8.5 | Slightly Mobile |

Data sourced from a US EPA assessment for the related diphenyl ether herbicide, Oxyfluorfen. epa.gov

Distribution and Persistence in Aquatic Systems (Surface and Groundwater)

The persistence of a pesticide in the environment is often described by its half-life (t1/2), the time it takes for 50% of the initial amount to degrade. vt.eduepa.gov In aquatic systems, herbicides like this compound can undergo degradation through processes such as photodecomposition (breakdown by sunlight) and microbial action. vt.educutm.ac.in

Diphenyl ether herbicides can enter surface waters through runoff from treated fields. wikipedia.org Their persistence in water is highly variable. Studies on the related compound Acifluorfen have shown that it undergoes photochemical reactions, leading to the formation of various by-products, including this compound itself. nih.gov Data for Oxyfluorfen indicates that it is readily degraded by sunlight when dissolved in water, with photolytic half-lives ranging from 2 to 7.5 days. epa.gov However, in the absence of sunlight, these compounds can be significantly more persistent. epa.gov

Groundwater contamination is a concern for mobile and persistent herbicides. aensiweb.com For this compound and similar diphenyl ether herbicides, the risk is often mitigated by their strong adsorption to soil particles, which limits leaching. epa.gov As indicated by the mobility data for Oxyfluorfen, the compound is generally immobile in most soil types, reducing the potential for it to reach groundwater. epa.gov However, in very sandy soils with low organic matter, some movement may be possible. epa.gov Estimated Environmental Concentrations (EECs) for Oxyfluorfen in groundwater have been calculated to be very low (0.049 µg/L). epa.gov

Table 2: Environmental Persistence of the Analogue Compound Oxyfluorfen

| Environment | Degradation Process | Half-life | Persistence Classification |

|---|---|---|---|

| Aquatic (in water) | Photodegradation | 2 - 7.5 days | Non-persistent |

| Soil Surface | Photodegradation | 28 days | Non-persistent to Moderately Persistent |

| Soil (Aerobic) | Microbial Metabolism | 291 - 596 days | Persistent |

| Soil (Anaerobic) | Microbial Metabolism | 554 - 603 days | Persistent |

Data sourced from a US EPA assessment for the related diphenyl ether herbicide, Oxyfluorfen. epa.govoregonstate.edu

Volatilization Studies and Influencing Factors (e.g., Rainfall)

Volatilization is the process where a substance transforms from a solid or liquid to a gas and can be a pathway for herbicide dissipation from treated surfaces. wikipedia.org Factors influencing the rate of volatilization include the herbicide's vapor pressure, temperature, soil moisture, and air movement. google.com Rainfall or irrigation shortly after application can incorporate the herbicide into the soil, reducing the potential for volatilization losses. google.com

Specific volatilization studies on this compound are not prominent in contemporary literature. However, for soil-applied herbicides in general, volatilization is a recognized process that can reduce their availability on the soil surface. wikipedia.org Formulations can also be designed to reduce volatility. For example, certain salt formulations of other herbicides have been shown to have a lower volatilization rate compared to their acid or ester forms. google.com

Bioremediation Strategies for this compound Contamination

The long-term use of persistent herbicides like diphenyl ethers can lead to soil and water contamination, posing risks to subsequent crops and non-target organisms. nih.govnih.gov Bioremediation, which uses living organisms like microorganisms or plants to degrade or detoxify pollutants, is considered a sustainable and environmentally friendly technology for cleaning up contaminated sites. mdpi.comgoogleapis.com

Microbial degradation is a primary mechanism in the bioremediation of diphenyl ether herbicides. mdpi.com Researchers have identified various microorganisms, including bacteria and fungi, capable of breaking down these complex molecules. mdpi.comapsnet.org These microbes use the herbicides as a source of carbon and energy, transforming them into less harmful compounds. googleapis.com The degradation process is typically enzymatic, with specific enzymes like diphenyl ether 2,3-dioxygenase playing a key role by initiating the cleavage of the ether bond. ontosight.ai

Several bacterial strains have been shown to be effective in degrading diphenyl ether herbicides. For instance, Bacillus sp. strain Za has been demonstrated to effectively degrade compounds like fluoroglycofen (B39748) and lactofen. apsnet.org The development of solid microbial agents using such strains on carriers like organic fertilizers is a promising application for remediating contaminated soils. nih.gov These agents can be applied directly to the soil, where the bacteria can colonize the plant root zone (rhizosphere) and enhance the breakdown of herbicide residues. nih.govapsnet.org The presence of root exudates from crops like maize can further promote the colonization and degradation activity of these beneficial bacteria. apsnet.org

Bioremediation offers several advantages over traditional physical and chemical methods, as it can lead to the complete mineralization of the pollutant and is often more cost-effective. googleapis.com

Advanced Analytical Methodologies for Nitrofluorfen Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of nitro-compounds, providing the separation necessary to distinguish target analytes from complex matrix components.

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the detection of nitrofuran metabolites and other nitrated compounds. nih.gov A common approach for analyzing polynuclear aromatic hydrocarbons (PAHs), which are structurally related to nitroaromatic compounds, involves HPLC with UV detection, often at a wavelength of 254 nm, as these compounds generally exhibit good sensitivity under these conditions. ingenieria-analitica.com However, for enhanced sensitivity and selectivity, fluorescence detection (FLD) is a popular and powerful option, as many of these compounds possess natural fluorescence. ingenieria-analitica.com A fluorescence detector is often one to three orders of magnitude more sensitive than a UV detector for trace analysis. researchgate.net

In practice, HPLC-FLD methods have been developed for the simultaneous determination of metabolites from nitrofuran drugs in biological tissues like pork muscle. nih.gov One such method involved the derivatization of the metabolites with a fluorescent agent, 2-hydroxy-1-naphthaldehyde, allowing for detection at concentrations as low as 1 µg kg⁻¹. nih.gov The results obtained with HPLC-FLD showed excellent agreement with those from LC-MS/MS methods. researchgate.netnih.gov The sensitivity of HPLC methods can be further improved by coupling them with derivatization steps; for instance, a method for nitrofuran metabolites in marine products used 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC) as a derivatizing agent, achieving limits of detection (LODs) in the range of 0.22-0.29 μg·kg⁻¹. researchgate.net

The table below summarizes the performance of selected HPLC methods for related nitro-compounds.

| Analytes | Matrix | Detector | Derivatizing Agent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recoveries (%) | Reference |

|---|---|---|---|---|---|---|

| Nitrofuran Metabolites | Pork Muscle | FLD | 2-hydroxy-1-naphthaldehyde | LOQ: 1 µg·kg⁻¹ | > 92.3 | nih.gov |

| Nitrofuran Metabolites | Marine Products | FLD | 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC) | LODs: 0.22-0.29 µg·kg⁻¹ | 91.39–104.93 | researchgate.net |

| 2-Nitrophenol & 4-Nitrophenol | Wastewater | UV | None | LOD: 3 ng/mL | 67–76 | tbzmed.ac.ir |

For highly sensitive and specific analysis, chromatography is often coupled with mass spectrometry. nki.nl Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the premier method for detecting multiple components, offering high sensitivity, specificity, and reliability. nki.nlbyopera.comresearchgate.net It is particularly effective for analyzing complex matrices and can detect specific compounds based on their retention time, parent mass, and structural fragments. byopera.com LC-MS/MS methods are routinely used for the confirmation of nitrofuran metabolites in diverse biological matrices including muscle, milk, eggs, honey, and feed water. nih.govnih.govresearchgate.net For example, a validated LC-MS/MS method for nitrofuran metabolites in fish muscle achieved limits of quantification below 1.0 μg/kg. jfda-online.com Ultra-high-pressure liquid chromatography (UHPLC)-MS/MS further enhances analysis speed and separation efficiency. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly well-suited for volatile or semi-volatile compounds. uoguelph.ca While LC-MS is ideal for polar, non-volatile compounds, GC-MS excels at detecting long-chain aliphatic and low-mass volatile materials. byopera.comlongdom.org However, GC-MS often requires that analytes be chemically derivatized to increase their volatility for analysis. byopera.com Both LC-MS and GC-MS are sophisticated tools capable of determining contaminants at sub-ppb levels in environmental and biological samples. longdom.org

Immunoassay-Based Detection Methods (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), Fluorescence Immunoassay (FIA), Chemiluminescence Immunoassay (CLIA))

Immunoassays offer a rapid, cost-effective, and high-throughput alternative for screening large numbers of samples. mn.gov These methods are based on the highly specific binding interaction between an antigen and an antibody. creative-biolabs.com

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used microplate-based technique for detecting a variety of substances, including veterinary drug residues. creative-biolabs.comresearchgate.net ELISA kits have been developed and validated for the screening of nitrofuran metabolites in aquaculture products, demonstrating their utility for regulatory monitoring. nih.gov While effective for screening, immunoassays can sometimes yield false-positive results due to cross-reactions with structurally similar compounds. byopera.commn.gov

Other immunoassay formats include:

Fluorescence Immunoassay (FIA): This method utilizes fluorescent labels. An enzyme-linked fluorescence assay (ELFA), for instance, was shown to be approximately 100 times more sensitive than a corresponding ELISA for detecting human rotavirus. nih.gov

Chemiluminescence Immunoassay (CLIA): This technique uses a chemiluminescent signal for detection. A direct competitive chemiluminescent ELISA (dcCLELISA) was developed for the nitrofuran metabolite 1-amino-hydantoin (AHD) in fish and honey, achieving detection limits of 0.1 and 0.28 µg kg⁻¹, respectively. researchgate.net

Lateral Flow Immunoassay (LFIA): These are rapid tests, often in a dipstick format, suitable for on-site screening.

The table below compares different immunoassay-based methods.

| Method | Analyte | Matrix | Key Feature | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| ELISA | Nitrofuran Metabolites | Aquaculture Products | Cost-effective screening | Below 1 µg·kg⁻¹ | nih.gov |

| dcCLELISA | 1-amino-hydantoin (AHD) | Fish and Honey | High sensitivity | 0.1-0.28 µg·kg⁻¹ | researchgate.net |

| TRFIA | Oxyfluorfen (B1678082) | Environmental/Food | Time-resolved fluorescence reduces background | 0.024 ng/mL | frontiersin.org |

Optical and Spectroscopic Detection Methods (e.g., Surface-Enhanced Raman Spectroscopy (SERS), Fluorescence Sensors, Nuclear Magnetic Resonance (NMR))

Optical and spectroscopic methods provide alternative detection strategies, often focusing on rapid and in-situ measurements.

Fluorescence sensors have emerged as a promising technology for the detection of nitroaromatic compounds. nih.gov A sensor for nitrofen (B51676) was developed based on carbon quantum dots (CQDs) combined with molecular imprinting technology (CQDs@MIPs). nih.gov This sensor demonstrated a low detection limit of 2.5 × 10⁻³ mg·L⁻¹ in water samples, a wide detection range, and a rapid detection time of just 5 minutes. nih.gov Other approaches have utilized aggregation-induced emission (AIE) luminogens, such as tetraphenylethene (TPE) derivatives, which exhibit fluorescence quenching in the presence of nitrophenolic explosives. mdpi.com The sensing mechanism often involves the formation of a complex between the sensor molecule and the nitroaromatic analyte. mdpi.com While specific applications of Surface-Enhanced Raman Spectroscopy (SERS) and Nuclear Magnetic Resonance (NMR) for nitrofluorfen were not detailed in the provided search results, they represent powerful analytical tools for structural elucidation and sensitive detection of various chemical compounds.

Optimized Sample Preparation and Extraction Techniques (e.g., Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS)

Effective sample preparation is a crucial step to remove interfering substances from the sample matrix, concentrate the analyte, and ensure accurate detection. nih.gov

Liquid-Liquid Extraction (LLE): This is a conventional method used to isolate analytes from a sample by partitioning them between two immiscible liquid phases. For example, LLE with ethyl acetate (B1210297) is often employed after acid hydrolysis and derivatization for the extraction of nitrofuran metabolites from tissue samples. nih.gov

Solid-Phase Extraction (SPE): SPE is a purification technique where compounds are separated from a mixture according to their physical and chemical properties. nih.gov A sample extract is passed through a cartridge containing a solid adsorbent, which retains either the analyte or the impurities. nih.govnih.gov This method is commonly used for cleaning up extracts before chromatographic analysis. nih.govnih.govresearchgate.net

QuEChERS: Standing for Quick, Easy, Cheap, Effective, Rugged, and Safe, the QuEChERS method has become a very popular sample preparation technique, especially for multi-residue pesticide analysis in food and environmental samples. nih.govphenomenex.com The process typically involves an extraction step with a solvent like acetonitrile, followed by a partitioning step using salts (e.g., MgSO₄, NaCl) to separate the organic and aqueous layers. eurl-pesticides.eueurl-pesticides.eumdpi.com A subsequent cleanup step, known as dispersive SPE (dSPE), uses various sorbents (like C18 or primary secondary amine) to remove matrix interferences such as fats, sugars, and pigments. nih.govmdpi.com The QuEChERS approach has been successfully applied to determine nitrated polycyclic aromatic hydrocarbons like 2-nitrofluorene (B1194847) in rice and vegetable samples. nih.gov

Applications in Environmental Monitoring and Analysis of Biological Matrices

The advanced analytical methods described are widely applied to monitor for this compound and related compounds in a variety of complex samples.

In environmental monitoring , these techniques are essential for detecting residues in samples such as water and soil. frontiersin.orgnih.gov For instance, a fluorescence sensor based on carbon quantum dots was successfully used to detect nitrofen in real water samples, demonstrating its potential for environmental analysis. nih.gov HPLC-UV methods have also been developed to quantify nitrophenols in industrial wastewater. tbzmed.ac.ir

In the analysis of biological matrices , these methods are critical for food safety and toxicological studies. nki.nlresearchgate.net LC-MS/MS is the confirmatory method of choice for detecting nitrofuran antibiotic metabolites in a wide array of animal-derived foods, including pork, fish, shrimp, honey, milk, and eggs. nih.govnih.govnih.govjfda-online.comnih.gov The QuEChERS method coupled with HPLC has been validated for the analysis of 2-nitrofluorene in food items like rice and vegetables, allowing for dietary exposure risk assessments. nih.gov The ability to accurately quantify these trace residues in complex biological systems is fundamental to enforcing regulations and protecting public health. nih.govnih.gov

Development of Novel and Rapid Detection Systems for this compound and its Metabolites

The development of advanced analytical methodologies is crucial for the effective monitoring of this compound and its metabolites in various environmental matrices. Research in this area has focused on enhancing the speed, sensitivity, and selectivity of detection systems to ensure environmental safety and regulatory compliance. While extensive research has been conducted on a wide range of herbicides, publicly available, detailed research on novel and rapid detection systems specifically for this compound is limited. However, existing analytical principles and methodologies for similar compounds can be adapted and optimized for this compound detection.

Historically, the residue analysis of this compound has been performed using gas-liquid chromatography with an electron capture detector (GLC-ECD). This method has been suitable for determining the parent compound in crops and soil, with a reported limit of determination of 0.01 mg/kg. inchem.org For the analysis of its metabolites, a method involving the reduction of the residues to a common amine intermediate, followed by derivatization and measurement by ECD, has been utilized. inchem.org

More contemporary approaches for pesticide residue analysis, which could be applicable to this compound, include advanced chromatographic techniques coupled with mass spectrometry, as well as innovative sensor-based technologies. These modern systems offer the potential for high-throughput screening and rapid, on-site detection.

Chromatographic Methods:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the simultaneous determination of multiple herbicide residues in complex matrices. nih.gov A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction followed by LC-MS/MS analysis has been successfully applied for the detection of other herbicides in various food and environmental samples. nih.gov The development of such a method for this compound would likely involve optimization of the extraction solvent, clean-up sorbents, and the mass spectrometric conditions to achieve high sensitivity and selectivity.

Key parameters for a hypothetical LC-MS/MS method for this compound would include the selection of precursor and product ions, collision energies, and chromatographic conditions to ensure separation from potential interferences. The performance of such a method would be evaluated based on linearity, accuracy (recovery), precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ).

Table 5.6.1: Hypothetical Performance Characteristics of a Future LC-MS/MS Method for this compound

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Spiking Levels | 0.01, 0.05, 0.1 mg/kg |

| Average Recovery (%) | 80 - 110% |

| Intra-day Precision (RSD%) | < 15% |

| Inter-day Precision (RSD%) | < 20% |

| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg |

Immunoassays:

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassay (LFIA), represent a rapid and cost-effective approach for screening large numbers of samples. The development of an immunoassay for this compound would require the production of specific antibodies that recognize the molecule. This involves synthesizing a hapten that mimics the structure of this compound and conjugating it to a carrier protein to elicit an immune response.

Once specific antibodies are obtained, a competitive immunoassay format can be developed. In a typical ELISA, this compound in a sample would compete with a labeled this compound conjugate for binding to a limited number of antibody sites. The signal generated would be inversely proportional to the concentration of this compound in the sample. For LFIAs, this principle is adapted to a test strip format for rapid, on-site qualitative or semi-quantitative analysis. The development of such assays for the herbicide oxyfluorfen, a structurally related compound, has demonstrated the feasibility of this approach. nih.govnih.gov

Table 5.6.2: Potential Characteristics of a Future Immunoassay for this compound

| Parameter | ELISA | Lateral Flow Immunoassay |

| Assay Time | 2-4 hours | 5-15 minutes |

| Format | 96-well plate | Test strip |

| Detection | Colorimetric/Fluorometric | Visual/Reader-based |

| Sensitivity (IC50) | ng/mL range | ng/mL to µg/mL range |

| Application | Laboratory screening | Field screening |

Electrochemical Sensors and Biosensors:

Electrochemical sensors and biosensors offer another promising avenue for the rapid and sensitive detection of pesticides. mdpi.com These devices typically rely on the interaction of the target analyte with a recognition element (e.g., an enzyme, antibody, or aptamer) immobilized on an electrode surface, which generates a measurable electrical signal.

For this compound, an electrochemical sensor could be developed based on its electrochemical properties, such as its reduction at a modified electrode. The sensor's performance would depend on the choice of electrode material and any modifying agents used to enhance sensitivity and selectivity.

A biosensor could be designed using an enzyme that is inhibited by this compound. The change in enzyme activity in the presence of the herbicide would be transduced into an electrical signal. Alternatively, aptamers—short, single-stranded DNA or RNA molecules that can bind to specific targets—could be selected for high affinity and specificity to this compound and integrated into a biosensing platform.

Table 5.6.3: Prospective Features of Future Sensor-Based Detection Systems for this compound

| Sensor Type | Recognition Element | Principle of Detection | Potential Advantages |

| Electrochemical Sensor | Modified Electrode Surface | Direct electrochemical reduction/oxidation | High sensitivity, rapid response, portability |

| Enzyme-Based Biosensor | Enzyme (e.g., Acetylcholinesterase) | Inhibition of enzyme activity | High specificity, potential for low detection limits |

| Aptamer-Based Biosensor | Aptamer | Conformational change upon binding | High specificity and affinity, stability, ease of synthesis |

Molecular Interactions and Computational Studies of Nitrofluorfen

Ligand-Enzyme Interaction Studies (e.g., Protoporphyrinogen (B1215707) IX Oxidase, Photosystem Components)

The herbicidal activity of Nitrofluorfen is primarily attributed to its interaction with and inhibition of key enzymes in plant metabolic pathways.

Protoporphyrinogen IX Oxidase (PPO) this compound is a potent inhibitor of Protoporphyrinogen IX oxidase (PPO), also known as protox. wikipedia.orgnih.gov This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the penultimate step in the biosynthesis of chlorophylls (B1240455) and hemes. wikipedia.orgrcsb.org Inhibition of PPO by this compound is a competitive process, where it vies with the natural substrate for the active site. nih.gov This inhibition leads to the accumulation of protoporphyrinogen IX in plant cells. The excess protoporphyrinogen IX leaks from its normal pathway and is rapidly oxidized in the cytoplasm to protoporphyrin IX. wikipedia.org

The accumulated protoporphyrin IX is a powerful photosensitizer. wikipedia.org In the presence of light and oxygen, it triggers the formation of reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death, which manifests as chlorosis and desiccation of the plant tissue. wikipedia.org

Studies on the closely related diphenyl ether herbicide, acifluorfen (B165780), have provided detailed insights into the inhibitor binding site on PPO. Crystal structures of PPO from various organisms in complex with inhibitors reveal that the binding pocket is shaped to accommodate the inhibitor molecule, which is held in place by electrostatic and aromatic interactions. nih.gov The herbicide binding site is located at the substrate binding site, confirming the competitive nature of the inhibition. nih.gov

Photosystem Components While the primary target of this compound is PPO, its mode of action is intrinsically linked to the components of photosynthesis. The herbicidal effect is light-dependent, requiring the light-harvesting machinery of the photosystems to activate the accumulated protoporphyrin IX. wikipedia.org Some research has explored the direct interaction of diphenyl ether herbicides with chloroplast components. Studies have investigated the effects of this compound on electron transport in chloroplasts, comparing its action to known inhibitors of photosystem components like diuron (B1670789) and paraquat. core.ac.uk The light reactions of photosynthesis, occurring in photosystem I and photosystem II, provide the energy that drives the formation of the damaging ROS. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.orgmedcraveonline.com These models are crucial in the development and optimization of herbicides.

For diphenyl ether herbicides like this compound, QSAR studies have been instrumental in understanding the structural features required for potent PPO inhibition. researchgate.net A typical QSAR model for this class of compounds takes the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org

Researchers develop these models by synthesizing a series of related compounds, measuring their PPO inhibitory activity (e.g., as pI₅₀ or pKi values), and then calculating various molecular descriptors for each compound. tandfonline.comjocpr.com These descriptors quantify different aspects of the molecule's structure and properties.

Table 1: Common Descriptors in QSAR Modeling of PPO Inhibitors

| Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, Electronegativity | Governs electrostatic and hydrogen bonding interactions with the enzyme's active site. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and how well it fits into the binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the compound's ability to cross cell membranes and interact with hydrophobic residues in the active site. |

QSAR models for PPO inhibitors have highlighted the importance of features such as the dihedral angle between the two phenyl rings and the nature and position of substituents on the rings. tandfonline.com These models serve as predictive tools, allowing for the estimation of the biological activity of new, unsynthesized compounds, thereby guiding the design of more effective herbicides. medcraveonline.comtandfonline.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods that provide a three-dimensional, atom-level view of how a ligand like this compound interacts with its target enzyme. mdpi.comnih.gov

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comrsc.org For this compound, docking studies are performed using the crystal structure of PPO. rcsb.org The simulation places the this compound molecule into the enzyme's active site in various possible conformations and scores them based on the predicted binding affinity. mdpi.com

Studies on the related inhibitor acifluorfen have identified key amino acid residues in the PPO active site that are crucial for binding. nih.gov These typically include hydrophobic residues that engage in van der Waals and aromatic stacking interactions with the phenyl rings of the herbicide, and charged or polar residues that can form hydrogen bonds or electrostatic interactions.

Table 2: Potential Interacting Residues in PPO Active Site for Diphenyl Ether Herbicides

| Interaction Type | Potential Amino Acid Residues |

|---|---|

| Aromatic/π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic (van der Waals) | Leucine (B10760876) (Leu), Isoleucine (Ile), Valine (Val), Alanine (B10760859) (Ala), Methionine (Met) |

| Electrostatic/Hydrogen Bonding | Arginine (Arg), Lysine (Lys), Serine (Ser) |

Note: Specific residues vary depending on the PPO species.

Molecular Dynamics (MD) Simulations Following docking, MD simulations can be used to assess the stability of the predicted ligand-enzyme complex over time. nih.govnih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing a dynamic picture of the interaction. mdpi.com These simulations can confirm the stability of key interactions, like hydrogen bonds, and reveal how the protein structure might adapt to accommodate the ligand. rsc.org The results of MD simulations, including root mean square deviation (RMSD) and interaction energy calculations, help to validate the binding mode predicted by docking and provide a more accurate understanding of the binding thermodynamics. nih.govmdpi.com

Photophysical and Photochemical Properties Analysis at the Molecular Level

The herbicidal action of this compound is critically dependent on light. wikipedia.org Therefore, understanding its photophysical and photochemical properties is essential.

Photophysical Properties Photophysical processes involve the absorption of light and subsequent non-reactive de-excitation pathways. Like other nitro-aromatic compounds, this compound absorbs UV and visible light. nih.gov This absorption elevates the molecule to an excited electronic state (a singlet state). From this initial excited state, the molecule can undergo several processes, including fluorescence (emission of light) or intersystem crossing to a longer-lived triplet state. rsc.org For many nitro-polycyclic aromatic hydrocarbons, fluorescence yields are very low, indicating that other de-excitation pathways, such as intersystem crossing to the triplet state, are highly efficient. nih.gov

Photochemical Properties Photochemical processes involve chemical reactions that occur from an excited state. The herbicidal mechanism of this compound is a prime example of a photo-induced toxic reaction. However, the molecule itself can also undergo photodegradation. Theoretical studies on related nitro-aromatic compounds show that upon excitation, the molecule can decay to the ground state or undergo intersystem crossing to a triplet state. rsc.org From the triplet state, photodegradation can occur. A critical step in the photodegradation of some nitro-aromatics is the twisting of the nitro group relative to the aromatic ring, which can lead to the formation of radical species. rsc.org Studies on the photochemistry of the related herbicide acifluorfen have identified several photoproducts, including derivatives where the nitro group is lost or altered, confirming that these molecules are photochemically reactive. researchgate.net

In Silico Design of Related Compounds and Inhibitors

The knowledge gained from interaction studies, QSAR, and molecular simulations provides a powerful platform for the in silico (computer-aided) design of new and improved PPO inhibitors. tandfonline.comnih.gov

The process of rational design often follows these steps:

Scaffold Hopping and Modification: Starting with the basic diphenyl ether scaffold of this compound, computational chemists can propose modifications. This might involve changing substituent groups, altering the ether linkage, or replacing one of the phenyl rings with a different heterocyclic ring to improve binding affinity or other properties. tandfonline.com

Virtual Screening: Large libraries of virtual compounds can be rapidly screened using molecular docking to predict which ones are most likely to bind strongly to the PPO active site. nih.gov

QSAR and MD Validation: Promising candidates from virtual screening can be further evaluated using established QSAR models to predict their activity. tandfonline.com MD simulations can then be run on the top candidates to confirm the stability of their binding. rsc.org

Synthesis and Testing: Only the most promising compounds identified through this computational funnel are then synthesized in the laboratory and tested for their actual inhibitory activity. nih.gov

This in silico approach significantly accelerates the discovery process for new herbicides, making it more efficient and cost-effective by focusing laboratory resources on compounds with the highest probability of success. nih.gov

Toxicological Research on Nitrofluorfen: Mechanistic Insights

In Vitro Studies on Cellular Toxicity Mechanisms

In vitro research has been pivotal in elucidating the primary mechanism of action for Nitrofluorfen and related diphenyl ether herbicides. These studies have isolated cellular systems to observe the direct biochemical cascade initiated by the compound.

Cellular Membrane Integrity and Electrolyte Leakage

The most immediate and dramatic effect of this compound and other p-nitro-diphenyl ether herbicides at the cellular level is the rapid, light-dependent loss of cell membrane integrity. awsjournal.org This is experimentally observed as a swift leakage of electrolytes from the cell, a key indicator of membrane damage. awsjournal.org The underlying mechanism is not a direct physical interaction of this compound with the lipid bilayer, but rather the consequence of a chain of biochemical events.